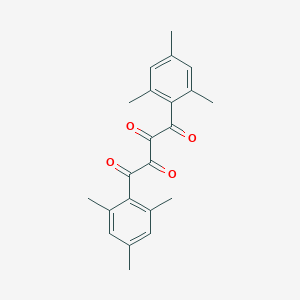
Butanetetrone, bis(2,4,6-trimethylphenyl)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butanetetrone, bis(2,4,6-trimethylphenyl)-, also known as Butanetetrone, bis(2,4,6-trimethylphenyl)-, is a useful research compound. Its molecular formula is C22H22O4 and its molecular weight is 350.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality Butanetetrone, bis(2,4,6-trimethylphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Butanetetrone, bis(2,4,6-trimethylphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Q & A
Basic Questions
Q. What are the key synthetic methodologies for preparing Butanetetrone, bis(2,4,6-trimethylphenyl)-?
- Methodological Answer : Synthesis likely involves ketone coupling reactions using mesityl (2,4,6-trimethylphenyl) precursors. A plausible route could employ nucleophilic substitution or Friedel-Crafts acylation with mesityl halides and diketone intermediates. For example, analogous bis(aryl)ketones are synthesized via palladium-catalyzed cross-coupling reactions under inert conditions . Purification may require column chromatography with non-polar solvents (e.g., hexane/ethyl acetate) to isolate sterically hindered products. Confirmation via 1H NMR should reveal aromatic proton splitting patterns consistent with mesityl symmetry.
Q. How can spectroscopic techniques characterize Butanetetrone, bis(2,4,6-trimethylphenyl)-?
- Methodological Answer :
- NMR : 13C NMR identifies carbonyl carbons (~200 ppm) and mesityl carbons (aromatic carbons at ~125–140 ppm, methyl groups at ~20–25 ppm).
- IR : Strong carbonyl stretching vibrations (~1700–1750 cm−1) confirm the tetrone structure.
- Mass Spectrometry : High-resolution MS (HRMS) verifies the molecular ion peak (C27H33B, exact mass 352.53612 inferred from analogous compounds ).
- X-ray Crystallography : Use SHELX programs for structural refinement if single crystals are obtained .
Q. What are common challenges in isolating and handling Butanetetrone, bis(2,4,6-trimethylphenyl)-?
- Methodological Answer : The mesityl groups impart high steric bulk, complicating crystallization. Recrystallization from toluene or dichloromethane/hexane mixtures is recommended. Handling under inert atmospheres (argon/glovebox) prevents oxidation, as seen in air-sensitive organometallic analogs . Purity assessment via HPLC (C18 column, acetonitrile/water gradient) ensures minimal byproducts.
Advanced Research Questions
Q. How do steric effects from mesityl substituents influence the compound’s reactivity in catalytic systems?
- Methodological Answer : The mesityl groups hinder electron-rich active sites, reducing unwanted side reactions (e.g., dimerization). Comparative studies with less bulky analogs (e.g., phenyl-substituted ketones) can quantify steric effects via kinetic experiments or computational modeling (DFT). For example, copper complexes with mesityl-substituted ligands show enhanced stability in catalytic cycles .
Q. What experimental strategies resolve contradictions in reported reaction outcomes involving Butanetetrone, bis(2,4,6-trimethylphenyl)-?
- Methodological Answer :
- Control Experiments : Vary solvents (polar vs. non-polar) and temperatures to isolate thermodynamic vs. kinetic products.
- In Situ Monitoring : Use 19F NMR or Raman spectroscopy to track intermediates if fluorinated analogs are synthesized .
- Computational Validation : Compare experimental data with DFT-predicted reaction pathways (e.g., Gibbs free energy barriers using NIST thermochemistry references ).
Q. Can Butanetetrone, bis(2,4,6-trimethylphenyl)- act as a precursor for organometallic frameworks?
- Methodological Answer : The tetrone’s carbonyl groups may coordinate to metals (e.g., Cu, Ge) to form chelates. Synthesize metal adducts via reactions with metal halides (e.g., CuBF4) in anhydrous THF. Characterize using X-ray absorption spectroscopy (XAS) and compare with structurally characterized germanium-selenium mesityl complexes .
Properties
CAS No. |
19909-65-0 |
|---|---|
Molecular Formula |
C22H22O4 |
Molecular Weight |
350.4 g/mol |
IUPAC Name |
1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone |
InChI |
InChI=1S/C22H22O4/c1-11-7-13(3)17(14(4)8-11)19(23)21(25)22(26)20(24)18-15(5)9-12(2)10-16(18)6/h7-10H,1-6H3 |
InChI Key |
OKPHOCZMMHASKA-UHFFFAOYSA-N |
SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)C(=O)C(=O)C(=O)C2=C(C=C(C=C2C)C)C)C |
Key on ui other cas no. |
19909-65-0 |
Synonyms |
1,4-bis(2,4,6-trimethylphenyl)butane-1,2,3,4-tetrone |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.















